2,2-Dichlorovinyl methyl phosphate
Overview
Description
It has been commercially available since 1961 and is effective against a variety of pests, including mushroom flies, aphids, spider mites, caterpillars, thrips, and whiteflies . The compound is known for its broad-spectrum activity and is used in agriculture, public health, and the protection of stored products .
Scientific Research Applications
2,2-Dichlorovinyl methyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Dichlorvos is toxic to fishes and bees . Major concerns focus on acute and chronic toxicity and the fact that this pesticide is prevalent in urban waterways . It can cause irritation to eyes and skin, and may lead to other health issues such as headache, chest tightness, wheezing, laryngeal spasm, salivation, cyanosis, anorexia, nausea, vomiting, diarrhea, sweating, muscle fasciculation, paralysis, dizziness, ataxia, convulsions, low blood pressure, and cardiac irregularities .
Preparation Methods
2,2-Dichlorovinyl methyl phosphate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with trichloroacetaldehyde in the presence of a base, leading to the formation of the desired product . Another method involves the Perkow reaction, where trimethyl phosphite reacts with trichloroacetaldehyde . Industrial production typically involves these methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Dichlorovinyl methyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form dichloroacetic acid and other by-products.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,2-Dichlorovinyl methyl phosphate is often compared with other organophosphate insecticides such as malathion, parathion, and chlorpyrifos.
Malathion: Less toxic to mammals and used in public health for mosquito control.
Parathion: Highly toxic and has been banned in many countries due to its severe health risks.
Chlorpyrifos: Widely used in agriculture but has faced regulatory scrutiny due to its potential health effects.
What sets this compound apart is its broad-spectrum activity and effectiveness in various applications, from agriculture to public health .
Properties
IUPAC Name |
2,2-dichloroethenyl methyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2O4P/c1-8-10(6,7)9-2-3(4)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCDFSJUWNKQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(O)OC=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6465-91-4 (calcium salt) | |
Record name | Demethyldichlorvos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70158704 | |
Record name | Demethyldichlorvos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13445-62-0 | |
Record name | Demethyldichlorvos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demethyldichlorvos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-DICHLOROVINYL METHYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW0Y920SQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.